Avenanthramide B

Overview

Description

Avenanthramides are a group of phenolic alkaloids found mainly in oats (Avena sativa), but also present in white cabbage butterfly eggs and in fungus-infected carnation . They have anti-inflammatory, antioxidant, anti-itch, anti-irritant, and antiatherogenic activities . Avenanthramide B is one of the major forms of avenanthramides .

Synthesis Analysis

Avenanthramides are secondary metabolites specific to Avena spp. (oat). They comprise the amides of anthranilic acid linked to various polyphenolic acids with or without post-condensation molecule transformation . The enzyme catalysing the cinnamamide-generating reaction is hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT), a member of the super family of BAHD acyltransferases .Molecular Structure Analysis

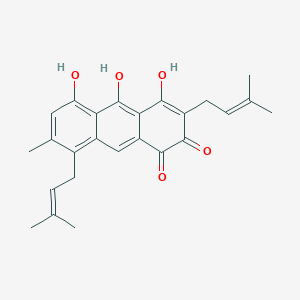

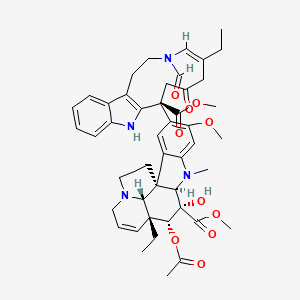

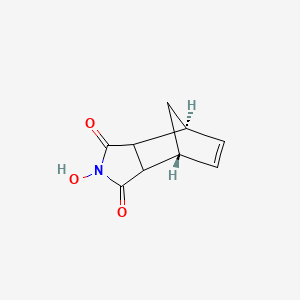

The molecular structure of Avenanthramide B is 5-Hydroxy-2-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino}benzoic acid .Scientific Research Applications

Neurodegenerative Disease Management

Avenanthramide B has shown promise in the management of neurodegenerative diseases (NDDs) due to its antioxidant, anti-inflammatory, and anti-apoptotic properties. It modulates the PI3K/AKT signaling pathway, which is crucial for neuronal survival and cognitive function. This modulation leads to increased neuronal survival, reduced oxidative stress, and improved cognitive outcomes .

Drug Candidate Evaluation

In silico POM analysis has been utilized to evaluate Avenanthramide B’s potential as a drug candidate. This analysis assesses various physico-chemical properties, biological activity, ADME parameters, and toxicity. Avenanthramide B, among other AVNs, has been identified as a promising candidate due to its bioactivity and low toxicity .

Antioxidant and Anti-inflammatory Applications

Avenanthramide B exhibits strong antioxidant and anti-inflammatory effects, which are beneficial in various health conditions. These properties make it a potential candidate for therapeutic applications in diseases where oxidative stress and inflammation play a significant role .

Hepatoprotective Effects

The hepatoprotective properties of Avenanthramide B suggest its use in protecting the liver from damage caused by toxins or diseases. Its ability to reduce oxidative stress and inflammation can contribute to liver health and function .

Cardiovascular Health

Avenanthramide B’s antiatherogenic properties indicate its potential in promoting cardiovascular health. It may help prevent the formation of atherosclerotic plaques, thereby reducing the risk of heart disease .

Antiproliferative Activity

Research has highlighted the antiproliferative effects of Avenanthramide B, which could be harnessed in cancer therapy. Its ability to inhibit the growth of cancer cells presents a promising avenue for further exploration .

Exercise-induced Inflammation Reduction

Avenanthramide B supplementation has been studied for its role in reducing inflammation and muscle damage associated with eccentric exercise. This application could benefit athletes and individuals engaging in strenuous physical activities .

Potential in Agriculture

The presence of Avenanthramide B in certain Avena species and its biological activities suggest potential agricultural applications. It could be used to enhance the nutritional value of crops or as a natural pesticide due to its bioactive properties .

Mechanism of Action

Avenanthramide B, also known as Avenanthramide 1, is a unique plant alkaloid found in oats. This compound has been the subject of extensive research due to its potential health benefits .

Target of Action

Avenanthramide B primarily targets the Phosphoinositide 3-kinase (PI3K) signaling pathway . This pathway plays a crucial role in cell survival, growth, and metabolism, making it an attractive target for therapeutic intervention .

Mode of Action

Avenanthramide B interacts with its targets by modulating the PI3K/AKT signaling pathway . This modulation leads to increased neuronal survival, reduced oxidative stress, and improved cognitive function . It also suppresses the Nuclear factor-kappa β (NF-κB), which is responsible for regulating the transcription of DNA and participates in the activation of genes related to inflammatory and immune responses .

Biochemical Pathways

Avenanthramide B affects the shikimic acid and phenylpropanoid pathways . These pathways are involved in the synthesis of structurally complex and functionally diverse molecules . The dysregulation of PI3K signaling has been implicated in the pathogenesis of various neurodegenerative diseases including Alzheimer’s and Parkinson’s disease .

Pharmacokinetics

The pharmacokinetics of Avenanthramide B is currently under investigation . Preliminary studies suggest that Avenanthramides are bioavailable and remain bioactive in humans after consumption . More research is needed to fully understand the adme properties of avenanthramide b and their impact on bioavailability .

Result of Action

The molecular and cellular effects of Avenanthramide B’s action include increased neuronal survival, reduced oxidative stress, improved cognitive function, and reduced inflammation . These effects are primarily due to the compound’s interaction with the PI3K/AKT signaling pathway and its suppression of NF-κB .

Action Environment

The action, efficacy, and stability of Avenanthramide B can be influenced by various environmental factors . For instance, Avenanthramides are produced in oat plants as phytoalexins, in response to pathogen attack and elicitation . More research is needed to fully understand how different environmental factors influence the action of Avenanthramide B .

Future Directions

Understanding the mechanisms underlying AVN biosynthesis is important not only for developing a renewable, sustainable, and environmentally friendly source in both plants and microorganisms but also for designing effective strategies for enhancing their production via induction and metabolic engineering . Future directions for improving AVN production in native producers and heterologous systems for food and feed use are also discussed .

properties

IUPAC Name |

5-hydroxy-2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO6/c1-24-15-8-10(2-6-14(15)20)3-7-16(21)18-13-5-4-11(19)9-12(13)17(22)23/h2-9,19-20H,1H3,(H,18,21)(H,22,23)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFZHMCSCYADIX-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148603 | |

| Record name | Avenanthramide B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (Z)-N-Feruloyl-5-hydroxyanthranilic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Avenanthramide B | |

CAS RN |

108605-69-2 | |

| Record name | Avenanthramide B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108605-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avenanthramide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108605692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avenanthramide B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108605-69-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVENANTHRAMIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8BQ5730IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-N-Feruloyl-5-hydroxyanthranilic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

246 °C | |

| Record name | (Z)-N-Feruloyl-5-hydroxyanthranilic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the metabolic fate of avenanthramide B in oat plants?

A1: Research suggests that avenanthramide B doesn't just accumulate in oat leaves; it undergoes further metabolism. Studies using stable-isotope-labeled avenanthramide B showed a rapid decrease of the labeled compound in elicited oat leaves, indicating active metabolism []. This process appears to be linked to the activity of inducible isoperoxidases in the apoplasts of oat leaves [].

Q2: What evidence suggests that peroxidase enzymes are involved in avenanthramide B metabolism in oats?

A2: Several lines of evidence point towards peroxidase involvement in avenanthramide B metabolism:

- Suppression of Metabolism: The decrease of stable-isotope-labeled avenanthramide B in oat leaves was hindered by the presence of catalase, salicylhydroxamic acid, and sodium ascorbate, all known inhibitors of peroxidase activity [].

- Peroxidase Activity with Avenanthramide B: Elicitor treatment of oat leaves led to increased peroxidase activity in apoplastic fractions, specifically showing the ability to utilize avenanthramide B as a substrate [].

- Induction of Basic Isoperoxidases: Elicitor treatment also resulted in the emergence of multiple basic isoperoxidases in these leaves, as observed through activity staining and isoelectric focusing [].

Q3: Beyond individual molecules, what other structures incorporating avenanthramide B have been observed in oats?

A3: Interestingly, researchers have identified novel dimeric compounds of avenanthramide B in elicited oat leaves []. These dimers (compounds 1-5) are formed through the reaction of peroxidase with avenanthramide B in the presence of hydrogen peroxide []. These findings suggest a complex metabolic network for avenanthramide B in oats, potentially involving enzymatic dimerization for yet unknown biological roles.

Q4: Does the structure of avenanthramide B provide clues about its potential metabolic fate?

A4: Yes, the structure of avenanthramide B, particularly its classification as a lignanamide formed through 8'-8' coupling of two avenanthramide units [], offers hints about potential metabolic pathways. Lignan biosynthesis often involves oxidative coupling reactions catalyzed by peroxidase enzymes. This connection further supports the observed involvement of peroxidases in avenanthramide B metabolism and dimer formation in oat plants.

Q5: How does avenanthramide B compare to other avenanthramides in terms of metabolism?

A5: Studies using stable isotopes revealed that avenanthramide B is metabolized more rapidly compared to avenanthramide A in oats []. Additionally, avenanthramide B exhibited a higher rate of biosynthesis compared to avenanthramide A []. These differences highlight the distinct metabolic regulation and potentially different biological roles of these two avenanthramides in oat plants.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![WURCS=2.0/2,2,1/[hxh][a2122h-1a_1-5]/1-2/a3-b1](/img/structure/B1250887.png)

![disodium;2-[[1-oxido-2-[[1-oxido-2-[(1-oxido-2-sulfidoethylidene)amino]ethylidene]amino]ethylidene]amino]acetate;oxo(99Tc)technetium-99(3+)](/img/structure/B1250889.png)